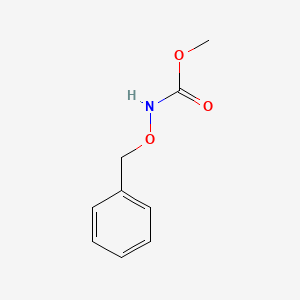
Cyclododecylamine hydrochloride
Overview
Description
Cyclododecylamine hydrochloride is an organic compound with the molecular formula C₁₂H₂₅N·HCl. It is a derivative of cyclododecylamine, which is a cyclic amine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.
Mechanism of Action
Target of Action
Cyclododecanamine hydrochloride is a complex compound with a molecular formula of C12H25N
Mode of Action
It’s known that the compound behaves chemically as a primary amine , which suggests it may interact with its targets through mechanisms common to primary amines These could include forming covalent bonds with target molecules or participating in hydrogen bonding or ionic interactions.
Preparation Methods
Cyclododecylamine hydrochloride can be synthesized through several methods:
Reduction of Cyclododecanone Oxime: This method involves the reduction of cyclododecanone oxime using sodium and an alcohol.
Catalytic Reduction of Nitrocyclododecane: In this method, nitrocyclododecane is catalytically reduced using hydrogen.
Ritter Reaction: This involves the reaction of cyclododecene with hydrocyanic acid, followed by hydrolysis to yield cyclododecylamine.
Hydrogenation of Cyclododecanone: Cyclododecanone is hydrogenated under amination conditions to produce cyclododecylamine.
Chemical Reactions Analysis
Cyclododecylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cyclododecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with alkyl halides to form N-alkyl derivatives. Common reagents include alkyl bromides or chlorides.
Cyclization: The reaction of cyclododecylamine with propylene oxide can lead to cyclization, forming products like Dodemorph, a fungicide.
Scientific Research Applications
Cyclododecylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Cyclododecylamine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Cyclododecylamine hydrochloride can be compared with other cyclic amines, such as:
Cyclohexylamine: A smaller cyclic amine with similar chemical properties but different applications.
Cyclooctylamine: Another cyclic amine with a smaller ring size, used in different industrial applications.
Cyclododecanone: The ketone derivative of cyclododecylamine, used as an intermediate in organic synthesis.
This compound is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller cyclic amines.
Properties
IUPAC Name |
cyclododecanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNVVREJSSBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)


![O-[(3-methylphenyl)methyl]hydroxylamine](/img/structure/B3144612.png)


![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)



![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)


